4-(4-Propylpiperazin-1-yl)aniline
Overview
Description
“4-(4-Propylpiperazin-1-yl)aniline” is an organic compound that is used as an important intermediate in various fields such as agrochemical, pharmaceutical, and dyestuff .
Molecular Structure Analysis
The molecular structure of “4-(4-Propylpiperazin-1-yl)aniline” consists of a piperazine ring attached to an aniline group . The molecular formula is C13H21N3 .Scientific Research Applications
Synthesis and Chemical Properties
- Microwave Heating Synthesis : A new series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles were synthesized using a process involving microwave irradiation. This included the preparation of 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, a compound related to 4-(4-Propylpiperazin-1-yl)aniline, demonstrating the versatility of such compounds in synthetic chemistry (Menteşe et al., 2015).
Biochemical Applications
- Antimicrobial Activities : The synthesis of eperezolid-like molecules from derivatives of 4-(4-phenylpiperazin-1-yl)aniline showed high anti-Mycobacterium smegmatis activity, indicating the potential of these compounds in antimicrobial research (Yolal et al., 2012).
- Hypoxic-Cytotoxic Agents : New quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, with piperazine and aniline structures similar to 4-(4-Propylpiperazin-1-yl)aniline, were synthesized and showed promise as hypoxic-cytotoxic agents in medical research (Ortega et al., 2000).
Material Science and Electroluminescence
- Electroluminescent Properties : Research into compounds with structures similar to 4-(4-Propylpiperazin-1-yl)aniline, such as N,N-diphenyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline, demonstrated their potential in electroluminescent applications, highlighting their relevance in material science and electronics (Jin et al., 2020).
Pharmacological Relevance
- Analgesic and Anesthetic Agents : Derivatives of 4-(4-Propylpiperazin-1-yl)aniline, like 4-phenyl-4-anilidopiperidines, were studied for their potential as potent opioid analgesic and anesthetic agents, showcasing the pharmacological importance of such compounds (Kudzma et al., 1989).
Medical Imaging and Diagnostics
- Imaging Radiopharmaceuticals : Research on 1-carboxamidino-4-phenylpiperazine, a compoundrelated to 4-(4-Propylpiperazin-1-yl)aniline, highlighted its potential as a radiopharmaceutical for adrenal and myocardial imaging. This application demonstrates the relevance of such compounds in diagnostic imaging and medical research (Hanson, 1982).
Cancer Therapy
- G-Quadruplex Stabilizers in Cancer Therapy : A study utilizing 4-(4-methylpiperazin-1-yl)aniline, a related molecule, for the SAR-guided design of compounds, identified potent stabilizers of c-MYC G-quadruplex, an approach that could be significant in anticancer therapy (Pomeislová et al., 2020).
Energy and Solar Cell Applications
- Electrochemical Applications in Solar Cells : The electrochemical synthesis of novel polymers based on derivatives of 4-(4-Propylpiperazin-1-yl)aniline demonstrated applications in dye-sensitized solar cells, suggesting their utility in renewable energy technologies (Shahhosseini et al., 2016).
Synthesis and Chemical Reactions
- Three-Component Chemical Reactions : The compound's utility in complex chemical synthesis was highlighted in a study where it was used in a three-component reaction involving arynes, amines, and nucleophiles. This showcases the compound's versatility in advanced chemical synthesis (Min et al., 2018).
Electropolymerization
- Electropolymerization for Conductive Surfaces : The use of 4-azidoaniline, a structurally similar compound, in electropolymerization for functionalization of conductive surfaces indicates potential applications in electronics and material sciences (Coates et al., 2012).
Antihistaminic Agents
- Development of Antihistaminic Agents : A series of novel compounds derived from 4-(4-Propylpiperazin-1-yl)aniline displayed significant antihistaminic activity, emphasizing the compound's pharmacological potential (Alagarsamy & Parthiban, 2014).
Structural and Medicinal Chemistry
- Structural Studies for Medicinal Applications : Detailed structural studies of 4-n-propylpiperazine derivatives, related to 4-(4-Propylpiperazin-1-yl)aniline, were conducted for potential use as non-imidazole histamine H3 antagonists in medicinal chemistry [(Olczak et al., 2021)](https://consensus.app/papers/structures-4npropyl-piperazines-nonimidazole-histamine-olczak/4bcc9b924b605ef1a87b8d964f595f2f/?utm_source=chatgpt).
Anticonvulsant Research
- Anticonvulsant Activity : Compounds synthesized from aniline derivatives, akin to 4-(4-Propylpiperazin-1-yl)aniline, were evaluated for their anticonvulsant activities, demonstrating the potential of such compounds in treating seizures and epilepsy (Siddiqui & Ahsan, 2009).
Hybrid Anticonvulsant Agents
- Hybrid Molecules as Anticonvulsant Agents : Research on hybrid molecules combining aspects of ethosuximide, levetiracetam, and lacosamide with structures related to 4-(4-Propylpiperazin-1-yl)aniline showed broad-spectrum anticonvulsant activity, indicating their potential as new antiepileptic drugs (Kamiński et al., 2015).
Antimicrobial Synthesis
- Antimicrobial Synthesis : The use of silica-bonded propylpiperazine-N-sulfamic acid as a catalyst for synthesizing derivatives of 4-(4-Propylpiperazin-1-yl)aniline demonstrated their application in developing antimicrobial agents (Ghashang et al., 2015).
Catalysis in Organic Synthesis
- Catalysis in N-(cyclo)alkylation : Ruthenium-complex catalyzed reactions involving aromatic amines and diols, including compounds similar to 4-(4-Propylpiperazin-1-yl)aniline, highlight the role of such compounds in catalyzing significant organic synthesis processes (Koten, Abbenhuis, & Boersma, 1998).
Safety And Hazards
properties
IUPAC Name |
4-(4-propylpiperazin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-7-15-8-10-16(11-9-15)13-5-3-12(14)4-6-13/h3-6H,2,7-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSNDANPCWHFBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429361 | |
Record name | 4-(4-propylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Propylpiperazin-1-yl)aniline | |
CAS RN |
927998-85-4 | |
Record name | 4-(4-propylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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